Cas no 2034225-48-2 (2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one)
![2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034225-48-2x500.png)
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- 2-phenylmethoxy-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
- 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
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- インチ: 1S/C18H21N3O3/c22-18(14-23-13-15-6-2-1-3-7-15)21-11-5-8-16(12-21)24-17-9-4-10-19-20-17/h1-4,6-7,9-10,16H,5,8,11-14H2
- InChIKey: ZNJYPNFDOVEHQL-UHFFFAOYSA-N
- SMILES: O(C1=CC=CN=N1)C1CN(C(COCC2C=CC=CC=2)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 388
- XLogP3: 1.6
- トポロジー分子極性表面積: 64.599
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0358-3mg |
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034225-48-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0358-1mg |
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034225-48-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6490-0358-2μmol |
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034225-48-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6490-0358-2mg |
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034225-48-2 | 2mg |
$59.0 | 2023-09-08 |
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-oneに関する追加情報
Introduction to 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034225-48-2)
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034225-48-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research advancements.
Chemical Structure and Synthesis
The chemical structure of 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is defined by its benzyl ether and pyridazine functionalities, which are key to its biological activity. The compound can be synthesized through a multi-step process involving the protection of the piperidine ring, the introduction of the pyridazine moiety, and the final coupling with the benzyl ether group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and potential therapeutic applications.
Pharmacological Properties
2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been extensively studied for its pharmacological properties. One of its most notable features is its ability to modulate specific neurotransmitter systems in the brain. Research has shown that this compound can act as a selective inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for the treatment of depression and anxiety disorders.
In addition to its effects on neurotransmitter systems, 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has demonstrated anti-inflammatory and neuroprotective activities. Studies have indicated that it can reduce oxidative stress and inhibit pro-inflammatory cytokines, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound may have broad therapeutic applications in neurology.
Cancer Research
The potential anticancer properties of 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one have also been explored. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. It has been particularly effective against breast cancer and colorectal cancer cell lines, demonstrating significant cytotoxicity at low concentrations. These results highlight the compound's potential as a novel anticancer agent.
Clinical Trials and Future Prospects
The promising preclinical data on 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and efficacy of this compound in human subjects. Early results from these trials have been encouraging, with no major adverse effects reported at therapeutic doses.
The future prospects for 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its therapeutic index.
Conclusion
In conclusion, 2-(benzyloxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034225-48-2) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable candidate for further development in both neurological disorders and cancer treatment. As research continues to advance, it is likely that this compound will play an increasingly important role in modern medicine.
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